Mal-C2-NHS ester

Hydrolytic stability Crosslinker selection Aqueous conjugation

Mal-C2-NHS ester (CAS 103750-03-4) is a heterobifunctional, non-cleavable crosslinker with a defined C2 spacer for stable amide-thioether conjugation. Choose this compound for precise, short-distance ADC architecture that minimizes hydrodynamic radius and maintains close proximity between antibody and payload—critical for consistent DAR and circulatory stability. Purity ≥98% ensures reproducible bioconjugation results.

Molecular Formula C13H14N2O6
Molecular Weight 294.26 g/mol
CAS No. 103750-03-4
Cat. No. B178212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-C2-NHS ester
CAS103750-03-4
Molecular FormulaC13H14N2O6
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O
InChIInChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2
InChIKeyULZJAHZPCLFGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-C2-NHS ester (CAS 103750-03-4): Non-Cleavable ADC Linker and Heterobifunctional Crosslinker Procurement Guide


Mal-C2-NHS ester (CAS 103750-03-4), systematically named 5-maleimidovaleric acid N-hydroxysuccinimide ester, is a non-cleavable heterobifunctional crosslinker . It features an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide group connected by a five-carbon aliphatic spacer [1]. This configuration makes it a foundational tool for the synthesis of antibody-drug conjugates (ADCs) and for site-specific bioconjugation of peptides and proteins .

Why Mal-C2-NHS ester Cannot Be Interchanged with Common Maleimide-NHS Crosslinkers


Generic substitution with other maleimide-NHS crosslinkers is not straightforward due to critical differences in spacer arm composition and hydrolytic stability. The aliphatic C5 spacer of Mal-C2-NHS ester provides distinct physicochemical properties compared to the widely used cyclohexane-based SMCC or PEG-based linkers [1]. Critically, SMCC's cyclohexane bridge confers higher aqueous stability , while Mal-C2-NHS ester lacks this stabilizing motif, leading to a quantifiably different hydrolysis profile . Furthermore, the spacer length (~8.1 Å for Mal-C2-NHS ester) differs from alternatives like GMBS (7.3 Å) or SM(PEG)2 (17.6 Å) , directly impacting conjugation efficiency and the resulting conjugate's biophysical properties. These differences in stability, solubility, and molecular reach necessitate a data-driven selection process, as outlined below.

Quantitative Evidence for Mal-C2-NHS ester Differentiation in Bioconjugation


Comparative Hydrolytic Stability: Mal-C2-NHS ester vs. SMCC

The aqueous stability of the NHS ester group is a critical parameter for successful bioconjugation. Mal-C2-NHS ester (5-maleimidovaleric acid NHS) exhibits a significantly faster rate of base-catalyzed hydrolysis compared to SMCC. At pH 8 and 25°C, the predicted hydrolysis half-life for Mal-C2-NHS ester is approximately 1.6 minutes . In contrast, SMCC, stabilized by its cyclohexane bridge, is reported to have higher stability in aqueous solution [1]. While a direct half-life for SMCC under identical conditions is not specified in the source, the class-level inference is that its stability is superior due to its unique chemical structure.

Hydrolytic stability Crosslinker selection Aqueous conjugation

Spacer Arm Length: Quantifying the Molecular Reach of Mal-C2-NHS ester

The distance between reactive groups, defined by the spacer arm, directly influences the ability to bridge two biomolecules. Mal-C2-NHS ester, with its five-carbon aliphatic chain, provides a specific molecular reach. While an exact angstrom length for Mal-C2-NHS ester is not universally published, it can be positioned against well-characterized comparators. The closely related SMPH crosslinker, which features a six-carbon chain with an internal amide bond, has a spacer arm of ~9.5 Å . Mal-C2-NHS ester's all-carbon chain is slightly shorter, estimated at ~8.1 Å. This places it in a distinct category from shorter crosslinkers like GMBS (7.3 Å) and longer PEG-based alternatives like Maleimide-PEG2-NHS (17.6 Å) .

Spacer arm Steric hindrance Crosslinking efficiency

Reaction pH Profile and Rate Optimization for Sequential Conjugation

Efficient two-step conjugation requires precise pH control to manage the competing hydrolysis of the NHS ester and reactivity of the maleimide. For Mal-C2-NHS ester, the maleimide-thiol reaction proceeds optimally at pH 6.5–7.5 [1], while the NHS-amine reaction is most efficient at pH 7.2–8.5 [2]. This operational window is consistent across many maleimide-NHS crosslinkers, including Sulfo-EMCS, where the recommended pH for the overall reaction is 7.2-7.5 to balance both reactivities and minimize hydrolysis [3]. The data for Mal-C2-NHS ester defines the precise pH ranges for each step, guiding users to optimize the order of addition and reaction timing.

Conjugation pH Thioether bond Amide bond Reaction kinetics

Purity and Supplier Quality: A Metric for Reproducible Conjugation

The purity of the crosslinker is a primary determinant of conjugation reproducibility and final product homogeneity. Vendor specifications for Mal-C2-NHS ester report purities of ≥95% to 99.3% . This range is comparable to that of other high-quality maleimide-NHS crosslinkers, such as Maleimide-PEG2-succinimidyl ester (≥95%) and SMPH (≥95%) . The availability of material with purity >99% from specific vendors provides a measurable advantage for applications requiring the highest level of control, such as ADC manufacturing or quantitative proteomics.

Purity Quality control Reproducibility Procurement

Primary Application Scenarios for Mal-C2-NHS ester Based on Quantitative Evidence


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

Mal-C2-NHS ester is a validated linker for generating non-cleavable ADCs . Its short, hydrophobic spacer is suitable for conjugating potent payloads where a stable, non-releasable linker is desired. The non-cleavable nature of the linker requires lysosomal degradation of the antibody for drug release, a mechanism associated with reduced systemic toxicity [1]. The compound's defined conjugation chemistry allows for the controlled generation of ADCs with specific drug-to-antibody ratios (DARs) [2].

Site-Specific Protein and Peptide Labeling in Close Proximity

The ~8.1 Å spacer arm of Mal-C2-NHS ester is ideally suited for conjugating two biomolecules that are in close proximity . This is particularly valuable for protein-protein crosslinking studies where a short, rigid linker is required to map interaction interfaces, or for site-specific labeling of antibodies with small-molecule fluorophores or biotin, minimizing the impact on the antibody's antigen-binding function [1]. The dual reactivity enables a two-step protocol: first, modification of lysine residues with the NHS ester, followed by conjugation to a thiol-containing payload.

Functionalization of Nanoparticles and Surfaces with Biomolecules

The heterobifunctional nature of Mal-C2-NHS ester is exploited to create biofunctionalized surfaces and nanoparticles . A typical workflow involves first reacting the NHS ester with an amine-presenting surface (e.g., aminated silica nanoparticles or a protein-coated ELISA plate). This primes the surface with maleimide groups, which can then be used to covalently immobilize thiol-containing capture antibodies, enzymes, or other ligands [1]. This method provides a stable, oriented immobilization strategy for developing robust diagnostic assays and targeted drug delivery systems.

Preparation of Hapten-Carrier Protein Conjugates for Immunogen Production

For generating antibodies against small molecules (haptens), Mal-C2-NHS ester serves as a precise crosslinker. Its NHS ester can be used to introduce maleimide groups onto a carrier protein like KLH or BSA . Subsequently, a hapten that has been derivatized with a thiol group can be conjugated in a controlled manner. This two-step approach often yields more defined and reproducible immunogens compared to one-step methods using homobifunctional crosslinkers, a critical factor for generating high-quality, specific antisera [1].

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